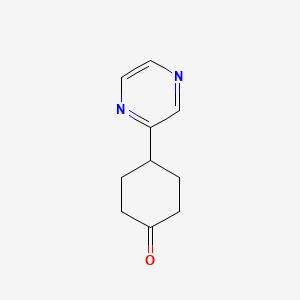

4-(Pyrazin-2-yl)cyclohexan-1-one

描述

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.comtandfonline.com These "heteroatoms" are typically nitrogen, oxygen, or sulfur. britannica.com Such compounds are ubiquitous in nature and are fundamental to the structure of many biologically crucial molecules, including DNA, RNA, vitamins, and a vast array of natural products.

4-(Pyrazin-2-yl)cyclohexan-1-one is a prime example of a molecule rooted in heterocyclic chemistry. It features a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. wikipedia.orgmdpi.com Pyrazine belongs to the diazine family and is an isomer of pyridazine (B1198779) and pyrimidine. wikipedia.org The presence of this nitrogen-containing heterocyclic ring classifies the entire molecule within this important domain of chemistry. The other part of the molecule, cyclohexanone (B45756), is a carbocyclic ketone, meaning its ring is composed solely of carbon atoms. drugbank.comwikipedia.org The linkage of the heterocyclic pyrazine moiety to the carbocyclic cyclohexanone framework creates a hybrid structure that chemists can explore for various applications.

Significance of Pyrazine and Cyclohexanone Moieties in Molecular Design

The two core components of this compound, the pyrazine ring and the cyclohexanone scaffold, are individually significant in molecular design, particularly in the field of medicinal chemistry.

Pyrazine Moiety: The pyrazine ring is a privileged scaffold in drug discovery. mdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. tandfonline.commdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring are key to its function; they can act as hydrogen bond acceptors, enabling strong interactions with biological targets like protein kinases. exlibrisgroup.compharmablock.com Furthermore, the pyrazine ring is often used as a bioisostere—a substituent that retains similar physical or chemical properties to another group—for other aromatic rings like benzene, pyridine (B92270), or pyrimidine. pharmablock.comcambridgemedchemconsulting.com This bioisosteric replacement can improve a molecule's metabolic stability, solubility, and reduce unwanted side effects like CYP enzyme inhibition. cambridgemedchemconsulting.com

| Marketed Drugs Containing a Pyrazine Moiety |

| Amiloride |

| Pazinaclone |

| Zopiclone |

| Glipizide |

| Bortezomib pharmablock.com |

| Pyrazinamide |

Cyclohexanone Moiety: Cyclohexanone is a versatile and widely used building block in organic synthesis. wikipedia.orgvertecbiosolvents.com It serves as a crucial intermediate in the industrial production of materials like nylon. wikipedia.orgatamankimya.com In pharmaceuticals, cyclohexanone and its derivatives are used in the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsants and analgesics. vertecbiosolvents.comalphachem.biz The ketone functional group within the cyclohexanone ring is a reactive site that allows for a multitude of chemical transformations, enabling chemists to attach different functional groups and build more complex molecular architectures. wikipedia.org

Research Rationale and Scope of Investigation for the this compound Scaffold

The rationale for investigating the this compound scaffold stems from the principle of molecular hybridization, which involves combining two or more pharmacologically important structural motifs to create a new molecule with potentially enhanced or novel biological activities.

Research Rationale: The primary motivation is to merge the desirable properties of the pyrazine ring with the versatile cyclohexanone core. Researchers might hypothesize that the pyrazine moiety could guide the molecule to a specific biological target (e.g., the hinge region of a kinase) while the cyclohexanone scaffold provides a rigid, three-dimensional structure that can be further modified to optimize binding affinity and pharmacokinetic properties. The investigation of related structures, such as 4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one and 4-(1H-pyrazol-5-yl)cyclohexan-1-one, indicates a broader interest in 4-(heterocycle)cyclohexan-1-one scaffolds in contemporary chemical research. uni.lunih.gov

Scope of Investigation: The scope of research on this scaffold would likely encompass several key areas:

Synthesis: Developing efficient and scalable synthetic routes to produce this compound and a library of its derivatives. This could involve exploring different coupling reactions to join the pyrazine and cyclohexanone fragments.

Structural Modification: Systematically modifying the scaffold. This could include substitutions on the pyrazine ring or chemical transformations of the cyclohexanone's ketone group to explore the structure-activity relationship (SAR).

Biological Screening: Evaluating the synthesized compounds for a range of biological activities. Given the known properties of pyrazine derivatives, initial screening would likely focus on areas such as oncology (e.g., as kinase inhibitors) and infectious diseases. mdpi.comnih.govnih.gov

Computational Studies: Employing molecular modeling and computational chemistry to predict the binding modes of these compounds with various biological targets and to rationalize observed biological activities. mdpi.com

By exploring this scaffold, researchers aim to develop new chemical entities with potential therapeutic applications, leveraging the established importance of both pyrazine and cyclohexanone in medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-pyrazin-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYFNPGQFHMXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyrazin 2 Yl Cyclohexan 1 One and Its Derivatives

Retrosynthetic Analysis and Disconnection Pathways

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-(pyrazin-2-yl)cyclohexan-1-one, two primary disconnection approaches are considered.

The first approach involves disconnecting the C-C bond between the pyrazine (B50134) ring and the cyclohexanone (B45756) ring. This leads to a pyrazinyl nucleophile (or its synthetic equivalent) and a cyclohexanone electrophile. The second major strategy involves disconnecting within the cyclohexanone ring itself, suggesting a cyclization reaction as the key ring-forming step, starting from a precursor that already contains the pyrazine moiety. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Construction of the Cyclohexanone Ring System

The formation of the six-membered cyclohexanone ring is a critical aspect of the synthesis. Various methods can be employed, starting from precursors that either already contain the pyrazine unit or are designed to have it installed later.

Cyclization Approaches Utilizing Pyrazine-Containing Precursors

One strategy involves the cyclization of a linear precursor that already bears a pyrazine group. For instance, a Dieckmann condensation of a substituted pimelate (B1236862) ester containing a pyrazinyl group could be envisioned to form the β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclohexanone. Another approach could involve an intramolecular aldol (B89426) condensation of a 1,5-dicarbonyl compound that has the pyrazine moiety appropriately positioned. These methods offer a direct route to the target ring system with the pyrazine group already in place.

Annulation Strategies for Cyclohexanone Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful tool. The Robinson annulation, a classic method for forming six-membered rings, could be adapted. This would involve the reaction of a pyrazinyl-substituted vinyl ketone with an enolate, followed by an intramolecular aldol condensation to construct the cyclohexenone ring, which can then be reduced to the desired cyclohexanone.

Radical and Polar Cyclization Methods towards Substituted Cyclohexanones

Modern synthetic methods, including radical and polar cyclizations, offer alternative pathways. A radical cyclization could be initiated from a pyrazinyl-containing precursor with a suitably placed radical precursor (e.g., a halide or xanthate) and an alkene. youtube.com Similarly, polar cyclizations, often mediated by Lewis or Brønsted acids, can facilitate the formation of the cyclohexanone ring from acyclic precursors containing the pyrazinyl group. These methods can provide high levels of stereocontrol, which is crucial for the synthesis of specific stereoisomers.

Introduction of the Pyrazinyl Moiety onto Cyclohexanone Frameworks

An alternative to building the cyclohexanone ring with the pyrazine already attached is to first construct the cyclohexanone and then introduce the pyrazine group.

Direct Functionalization and Cross-Coupling Reactions

Direct functionalization of the cyclohexanone ring can be challenging due to the multiple reactive sites. However, forming an enolate or enamine of cyclohexanone can create a nucleophilic species that could potentially react with an electrophilic pyrazine derivative.

A more versatile and widely used approach is transition metal-catalyzed cross-coupling. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For the synthesis of this compound, a Suzuki coupling between a halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) and a cyclohexanone-derived organoboron reagent would be a plausible route. researchgate.net Conversely, the coupling of a pyrazinylboronic acid with a halo-cyclohexanone derivative is also a viable strategy. These reactions are often characterized by their high functional group tolerance and efficiency. researchgate.net

For example, the Suzuki coupling of 2-chloropyrazine with arylboronic acids has been shown to be effective using a palladium catalyst like Pd(dppb)Cl2. researchgate.net This methodology has been extended to highly functionalized bromopyrazines, yielding heterobiaryl products in high yields. researchgate.net

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Aryl-Pyrazines

| Pyrazine Substrate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 2-Chloropyrazine | Arylboronic acid | Pd(dppb)Cl₂ | 2-Arylpyrazine | Good to Excellent | researchgate.net |

| Functionalized Bromopyrazines | Arylboronic acids | Pd(dppb)Cl₂ | Aryl-substituted pyrazines | >90 | researchgate.net |

| Aminobromopyrazine | Arylboronic acid | Pd(dppb)Cl₂ | Monoarylated aminopyrazine | 30-80 | researchgate.net |

| Aminodibromopyrazine | Arylboronic acid | Pd(dppb)Cl₂ | Diarylated aminopyrazine | 30-80 | researchgate.net |

| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxy-5-pyridinylboronic acid | Pd(dppf)Cl₂ | 2-(2,5-Dimethylpyrazin-3-yl)-5-methoxypyridine | 75 | researchgate.net |

Condensation and Cycloaddition Reactions for Pyrazine Ring Assembly

The formation of the pyrazine ring, a key structural motif in the target compound, is often accomplished through condensation and cycloaddition reactions. Condensation reactions, classically involving the reaction of α-dicarbonyl compounds with 1,2-diamines, provide a direct route to substituted pyrazines. However, modern synthetic chemistry often favors more complex and controlled methods, such as cycloaddition reactions, for constructing such heterocyclic systems.

Inverse electron demand Diels-Alder reactions are a powerful tool for assembling nitrogen-containing heterocycles. nih.govnih.gov In this approach, an electron-deficient diene (an azadiene) reacts with an electron-rich dienophile. For pyrazine synthesis, 1,2,4,5-tetrazines or 1,2,3-triazines can serve as azadiene precursors. nih.govacs.org For instance, the reaction of a 1,2,4,5-tetrazine (B1199680) with an enamine can proceed via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction to extrude a molecule of nitrogen, yielding a dihydropyrazine (B8608421) which can then be oxidized to the aromatic pyrazine. A notable discovery is the unprecedented 1,4-cycloaddition across the nitrogen atoms of 1,2,4,5-tetrazines with enamines, a reaction promoted by hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) to generate 1,2,4-triazine (B1199460) derivatives. nih.gov While not directly forming pyrazines, this highlights the tunability of cycloaddition pathways.

A more direct route to pyrazine-related structures involves multicomponent reactions. A four-component reaction has been developed for the synthesis of polysubstituted pyrazin-2(1H)-ones, proceeding through a sequential Ugi/Staudinger/aza-Wittig/isomerization pathway. researchgate.net This strategy combines arylglyoxals, primary amines, α-azidovinyl acids, and isocyanides to rapidly build molecular complexity. researchgate.net While this yields a pyrazinone, such structures are valuable intermediates that can be further modified to obtain the desired pyrazine core.

| Reaction Type | Reactants | Key Features | Product Type |

| Inverse Electron Demand Diels-Alder | 1,2,4-Triazine + Enamine | [4+2] Cycloaddition/retro-Diels-Alder sequence | Annulated Pyridines/Bipyridines nih.gov |

| Inverse Electron Demand Diels-Alder | 1,2,4,5-Tetrazine + Enamine | Solvent-promoted 1,4-cycloaddition across N1/N4 | 1,2,4-Triazines nih.gov |

| Four-Component Reaction | Arylglyoxal + Primary Amine + α-Azidovinyl Acid + Isocyanide | Ugi/Staudinger/aza-Wittig/isomerization sequence | Polysubstituted Pyrazin-2(1H)-ones researchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving selectivity is paramount when constructing a molecule with multiple functional groups and potential stereocenters like this compound. The synthetic strategy must control not only which atoms bond (chemoselectivity) and where they bond (regioselectivity), but also their spatial arrangement (stereoselectivity).

Asymmetric Synthetic Routes to Enantiomerically Enriched Analogs

The cyclohexanone moiety of the target compound contains a stereocenter at the C4 position. Accessing enantiomerically enriched or pure analogs requires asymmetric synthesis. One established strategy involves the enzymatic resolution of a racemic intermediate. For example, in the synthesis of chiral cyclopentenones, wheat germ lipase (B570770) is used for the enantioselective hydrolysis of a racemic acetoxy ketone, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. orgsyn.org A similar chemoenzymatic approach could be envisioned for a precursor to this compound.

Another powerful approach is the use of asymmetric catalysis. A key bond-forming reaction, such as the conjugate addition of a pyrazinyl nucleophile to a cyclohexenone precursor, could be rendered asymmetric by using a chiral catalyst. While direct examples for this specific transformation are not prevalent, the principles are well-established in organic synthesis. The goal is to create a chiral environment that favors the formation of one enantiomer over the other.

Diastereoselective Control in Compound Formation

When multiple stereocenters are present or created during a reaction, controlling the relative configuration (diastereoselectivity) is crucial. The synthesis of highly substituted cyclohexanones often relies on cascade or domino reactions where stereochemistry is set in a predictable manner. beilstein-journals.org A cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of functionalized cyclohexanones from curcumins and arylidenemalonates, which proceeds with complete diastereoselectivity in many cases. beilstein-journals.org

In the context of this compound, if the pyrazine-containing fragment is introduced via a conjugate addition to a substituted cyclohexenone, the existing stereocenters on the cyclohexanone ring will direct the approach of the incoming nucleophile, leading to diastereoselective product formation. For instance, the SnCl₄-promoted [3+2] cycloaddition between activated donor-acceptor cyclopropanes and nitriles yields 1-pyrrolines as single cis-diastereomers, showcasing how Lewis acid catalysis can enforce high diastereoselectivity. nih.gov Similarly, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been used to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity, generating a new stereocenter on a bridgehead carbon. acs.orgnih.gov These examples underscore the potential for achieving high diastereomeric control in the synthesis of complex cyclic structures.

Catalytic Systems and Novel Reagents in this compound Synthesis

Modern organic synthesis relies heavily on the use of catalysts and novel reagents to improve efficiency, selectivity, and reaction conditions. The synthesis of this compound can benefit from several catalytic systems.

One of the most powerful methods for forming the crucial carbon-carbon bond between the pyrazine and cyclohexanone rings is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction typically couples an organoboron compound with a halide or triflate. A potential convergent synthesis of the target molecule could involve the coupling of a pyrazinylboronic acid with a 4-halocyclohexenone derivative. The Suzuki coupling of 2-iodo-2-cyclohexen-1-one with 4-methoxyphenylboronic acid, for example, is achieved under mild conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst and silver(I) oxide as the base in aqueous THF. orgsyn.org

Phase-transfer catalysts (PTCs) are also valuable for reactions involving immiscible phases. In the synthesis of functionalized cyclohexanones via a Michael reaction, tetrabutylammonium (B224687) bromide (TBAB) has been used as a PTC in the presence of aqueous potassium hydroxide, facilitating the reaction between the reactants at room temperature. beilstein-journals.org Similarly, the synthesis of 2-piperazinones can be accelerated by PTCs such as polyethers or onium salts. google.com

Lewis acids are frequently used to activate substrates and control selectivity. As mentioned, SnCl₄ can promote highly diastereoselective [3+2] cycloadditions. nih.gov Other Lewis acids could be employed to activate a cyclohexenone precursor towards nucleophilic attack by a pyrazine species, potentially influencing both the rate and the stereochemical outcome of the reaction.

| Catalyst/Reagent | Reaction Type | Role | Reference Example |

| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | Forms C-C bond between aryl/heteroaryl and vinyl groups | Synthesis of 2-(4-methoxyphenyl)-2-cyclohexen-1-one orgsyn.org |

| Tetrabutylammonium Bromide (TBAB) | Michael Addition | Phase-transfer catalyst for base-mediated reactions | Diastereoselective synthesis of cyclohexanones beilstein-journals.org |

| Tin(IV) Chloride (SnCl₄) | [3+2] Cycloaddition | Lewis acid catalyst promoting diastereoselective cycloaddition | Synthesis of 1-pyrrolines nih.gov |

| Wheat Germ Lipase | Kinetic Resolution | Biocatalyst for enantioselective hydrolysis of esters | Synthesis of (4R)-(+)-Hydroxy-2-cyclopenten-1-one orgsyn.org |

Mechanistic Investigations into the Formation and Transformation of 4 Pyrazin 2 Yl Cyclohexan 1 One

Elucidation of Reaction Pathways and Intermediates

The formation of 4-(Pyrazin-2-yl)cyclohexan-1-one likely proceeds through a nucleophilic addition of a pyrazinyl anion or a related pyrazinyl organometallic species to a cyclohexenone derivative, followed by subsequent reaction steps. A plausible pathway involves the deprotonation of a halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, using a strong base like lithium diisopropylamide (LDA) to generate a highly reactive pyrazinyl anion. This anion can then act as a nucleophile, attacking the β-carbon of a cyclohexenone derivative in a Michael-type 1,4-conjugate addition.

The initial adduct would be an enolate intermediate. This enolate is then protonated during aqueous workup to yield the final product, this compound. The reaction pathway can be summarized in the following steps:

Formation of the Pyrazinyl Nucleophile: A halopyrazine is treated with a strong, non-nucleophilic base to generate the corresponding pyrazinyl anion.

Michael Addition: The pyrazinyl anion attacks the β-carbon of a cyclohexenone derivative.

Protonation: The resulting enolate intermediate is neutralized to form the final ketone.

Alternatively, a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be envisioned. In a Suzuki coupling, a pyrazinylboronic acid would be coupled with a 4-halocyclohexenone or a cyclohexenyl triflate in the presence of a palladium catalyst and a base. The reaction would likely proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Kinetic Studies and Rate Law Determination

Rate = k[Pyrazinyl Anion][Cyclohexenone]

The rate of the reaction would be significantly influenced by the nature of the solvent, the base used to generate the pyrazinyl anion, and the temperature. Polar aprotic solvents would likely favor the reaction by solvating the counter-ion of the pyrazinyl anion, thereby increasing its nucleophilicity.

For a palladium-catalyzed cross-coupling reaction, the kinetics would be more complex, depending on the specific catalytic system and the rate-determining step within the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination.

Influence of Reaction Parameters on Selectivity and Yield

The selectivity and yield of the synthesis of this compound are highly dependent on several reaction parameters.

| Parameter | Effect on Selectivity and Yield |

| Base | The choice of base is critical for the efficient generation of the pyrazinyl anion without competing side reactions. Strong, sterically hindered bases like LDA are often preferred. |

| Solvent | Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to solvate the organometallic intermediates and facilitate the reaction. |

| Temperature | The reaction is often carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and minimize side reactions, thereby improving the yield of the desired product. |

| Substrate | The nature of the leaving group on the pyrazine (B50134) and the substituents on the cyclohexenone ring can influence the reaction rate and outcome. |

Careful optimization of these parameters is crucial to maximize the yield of this compound while minimizing the formation of byproducts.

Catalytic Cycle Analysis in Mediated Reactions

In the context of a palladium-catalyzed synthesis, such as a Suzuki coupling, the reaction would proceed through a well-defined catalytic cycle.

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-cyclohexenone derivative to form a Pd(II) intermediate.

Transmetalation: The pyrazinylboronic acid, activated by a base, transfers the pyrazinyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The efficiency of this cycle is dependent on the choice of palladium catalyst, ligands, base, and solvent. The nature of the ligand, in particular, can significantly impact the rate and selectivity of the reaction by influencing the electron density and steric environment around the palladium center.

Advanced Reactivity and Chemical Transformations of 4 Pyrazin 2 Yl Cyclohexan 1 One

Functional Group Interconversions on the Cyclohexanone (B45756) Moiety

The ketone group of 4-(pyrazin-2-yl)cyclohexan-1-one is a prime site for a variety of functional group interconversions, enabling the introduction of diverse functionalities.

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-(pyrazin-2-yl)cyclohexan-1-ol. This transformation can be achieved using a range of reducing agents. For less sterically hindered ketones, mild reducing agents are effective. The choice of reducing agent can also influence the stereochemical outcome of the reaction. researchgate.net

Olefination Reactions: The ketone can be converted to an alkene through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a common method for this transformation. whiterose.ac.ukmasterorganicchemistry.com A key advantage of the Wittig reaction is the precise placement of the double bond. masterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers an alternative that often favors the formation of (E)-alkenes and utilizes a water-soluble phosphate (B84403) byproduct that is easily removed. organicchemistrytutor.comnih.govscilit.comorganic-chemistry.orgwikipedia.org

Reductive Amination: The ketone can be converted to a secondary or tertiary amine via reductive amination. This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.orgnih.gov This method is highly versatile for the synthesis of various amine derivatives. masterorganicchemistry.comlookchem.com

A summary of potential functional group interconversions on the cyclohexanone moiety is presented in Table 1.

Table 1: Functional Group Interconversions of the Cyclohexanone Moiety

| Reaction Type | Reagents and Conditions | Product |

| Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | 4-(Pyrazin-2-yl)cyclohexan-1-ol |

| Wittig Reaction | Ph₃P=CHR, THF | 4-(Pyrazin-2-yl)cyclohexylidene derivative |

| Horner-Wadsworth-Emmons Reaction | (EtO)₂P(O)CH₂R, NaH, THF | (E)-4-(Pyrazin-2-yl)cyclohexylidene derivative |

| Reductive Amination | R'NH₂, NaBH₃CN or H₂, Pd/C | N-substituted-4-(pyrazin-2-yl)cyclohexan-1-amine |

Electrophilic and Nucleophilic Reactions of the Pyrazine (B50134) Ring

The pyrazine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. organicchemistrytutor.com Reactions such as nitration and halogenation typically require harsh conditions. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org For instance, nitration often requires a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.com

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids. mdpi.comscripps.edu Pyrazine N-oxides can exhibit altered reactivity, potentially facilitating substitution reactions or participating in photochemical transformations. scripps.eduresearchgate.netnih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly with good leaving groups on the ring.

Ring Expansion, Contraction, and Fragmentation Reactions of the Cyclohexanone System

The cyclohexanone ring can undergo various rearrangement reactions to form different ring systems.

Ring Expansion: The Beckmann rearrangement of the corresponding oxime, derived from the ketone, can lead to a ring-expanded lactam. This reaction is typically catalyzed by acid. The Schmidt reaction, using hydrazoic acid, provides another route to ring-expanded lactams.

Ring Contraction: The Favorskii rearrangement of an α-halo derivative of this compound can result in a ring-contracted cyclopentanecarboxylic acid derivative. nih.govtcichemicals.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. nih.govtcichemicals.com

Fragmentation Reactions: Under specific conditions, the cyclohexanone ring can undergo fragmentation. The specific fragmentation pattern would depend on the substituents and the reagents used.

A summary of potential ring transformation reactions is presented in Table 2.

Table 2: Ring Expansion and Contraction Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| Beckmann Rearrangement | This compound oxime | H₂SO₄ or PCl₅ | Ring-expanded lactam |

| Schmidt Reaction | This compound | HN₃, H₂SO₄ | Ring-expanded lactam |

| Favorskii Rearrangement | 2-Bromo-4-(pyrazin-2-yl)cyclohexan-1-one | NaOMe, MeOH | Methyl cyclopentanecarboxylate (B8599756) derivative |

Utilization as a Key Building Block in Multi-Step Organic Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The pyrazine moiety is a common feature in many biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govharvard.edunih.govnih.gov The ability to functionalize both the cyclohexanone ring and the pyrazine nucleus allows for the construction of a wide range of derivatives for screening in drug discovery programs. harvard.edu

For instance, the ketone can serve as a handle to introduce side chains or to construct spirocyclic systems. whiterose.ac.ukwikipedia.orgnih.govresearchgate.netnih.gov Spirocyclic structures are of increasing interest in medicinal chemistry due to their rigid three-dimensional frameworks. whiterose.ac.uknih.gov The pyrazine ring can be further modified to modulate the electronic and steric properties of the molecule, influencing its biological activity. The synthesis of pyrazine derivatives for herbicidal applications has also been explored. nih.gov

Spectroscopic and Structural Characterization of 4 Pyrazin 2 Yl Cyclohexan 1 One

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-(Pyrazin-2-yl)cyclohexan-1-one, both ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazinyl and cyclohexyl protons. The three protons on the pyrazine (B50134) ring would appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. Their chemical shifts are predicted to be in the range of 8.5-8.7 ppm. The protons on the cyclohexanone (B45756) ring would appear in the aliphatic region. The protons alpha to the carbonyl group (positions 2 and 6) are expected to be the most deshielded of the cyclohexyl protons, appearing around 2.3-2.5 ppm. The remaining protons (positions 3, 4, and 5) would likely appear as a complex multiplet between 1.6 and 2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the cyclohexanone ring is the most deshielded, with a characteristic chemical shift anticipated around 210 ppm. The carbons of the pyrazine ring are expected in the aromatic region, between 140 and 155 ppm. The aliphatic carbons of the cyclohexanone ring would appear upfield, with the alpha-carbons (C2, C6) around 40-45 ppm and the other ring carbons (C3, C4, C5) between 25 and 35 ppm.

Multi-Dimensional NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would reveal proton-proton coupling relationships. For instance, it would show correlations between adjacent protons on the cyclohexanone ring, aiding in the assignment of the complex multiplets.

HMBC: This experiment maps long-range (2-3 bond) correlations between protons and carbons. It would be crucial for linking the pyrazinyl and cyclohexyl moieties, for example, by showing a correlation between the proton at C4 of the cyclohexanone ring and the carbons of the pyrazine ring.

| Predicted ¹H NMR Chemical Shifts | |

| Proton | Predicted Chemical Shift (ppm) |

| Pyrazine H | 8.5 - 8.7 |

| Cyclohexanone H (alpha to C=O) | 2.3 - 2.5 |

| Cyclohexanone H (other) | 1.6 - 2.2 |

| Predicted ¹³C NMR Chemical Shifts | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~210 |

| Pyrazine C | 140 - 155 |

| Cyclohexanone C (alpha to C=O) | 40 - 45 |

| Cyclohexanone C (other) | 25 - 35 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. For this compound (C₁₀H₁₂N₂O), the calculated exact mass is 176.09496 g/mol .

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern that can provide further structural information. The fragmentation is likely to be initiated by cleavage at the bonds alpha to the carbonyl group and by fragmentation of the pyrazine ring.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group. This could lead to the loss of ethylene (B1197577) (C₂H₄) or other small fragments from the cyclohexanone ring. A significant peak at m/z 55 is characteristic of cyclohexanone fragmentation. whitman.edu

Pyrazine Ring Fragmentation: The pyrazine ring is relatively stable, but can lose HCN, a characteristic fragmentation for nitrogen-containing heterocycles.

McLafferty Rearrangement: While less likely in a rigid ring system, a McLafferty-type rearrangement could occur if the side chain were longer. For cyclohexanone itself, this rearrangement is not possible. chegg.com

| Predicted HRMS Data | |

| Molecular Formula | C₁₀H₁₂N₂O |

| Exact Mass | 176.09496 |

| Key Fragments (m/z) | 148 (M-CO), 121, 105, 94, 79, 55 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

For this compound, the key expected vibrational modes are:

C=O Stretch: A strong, sharp absorption in the IR spectrum is expected for the ketone carbonyl group, typically around 1715 cm⁻¹. bartleby.com

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring would be observed just below 3000 cm⁻¹.

C-N Stretches: Vibrations associated with the C-N bonds within the pyrazine ring would be found in the fingerprint region (1000-1400 cm⁻¹).

Ring Vibrations: The pyrazine and cyclohexanone rings will have characteristic ring stretching and deformation modes in the fingerprint region.

| Predicted Vibrational Frequencies | | | :--- | :--- | :--- | | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | | Aromatic C-H Stretch | 3050-3150 | 3050-3150 | | Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | | C=O Stretch | ~1715 (strong) | ~1715 (weak) | | C=N/C=C Ring Stretch | 1400-1600 | 1400-1600 | | C-N Stretch | 1000-1300 | 1000-1300 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring acts as a chromophore in this compound. Pyrazine itself exhibits two main absorption bands in the UV region. nist.govmontana.edu

A strong π → π* transition is typically observed at shorter wavelengths (around 260 nm).

A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atoms, appears at longer wavelengths (around 320 nm).

The substitution of the cyclohexanone group on the pyrazine ring may cause a slight shift in the position and intensity of these bands (a chromophoric shift).

Emission Spectroscopy (Fluorescence): Many pyrazine derivatives are known to be fluorescent. researchgate.netacs.org Upon excitation at an appropriate wavelength (corresponding to one of its absorption bands), this compound may exhibit fluorescence. The emission wavelength and quantum yield would be influenced by the rigidity of the structure and the nature of the solvent.

| Predicted UV-Vis Absorption Data | |

| Transition | Predicted λmax (nm) |

| π → π | ~260 |

| n → π | ~320 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this method would provide definitive information on:

Bond lengths and angles within the molecule.

The conformation of the cyclohexanone ring (e.g., chair or boat).

The relative orientation of the pyrazine and cyclohexanone rings.

Intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been publicly reported.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image. This compound, in its unsubstituted form, is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example by substitution on the cyclohexanone ring, the resulting enantiomers could be distinguished and their absolute configuration determined using CD spectroscopy. This technique measures the differential absorption of left and right circularly polarized light, which is a unique property of chiral molecules.

Theoretical and Computational Studies on 4 Pyrazin 2 Yl Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into electron distribution, orbital energies, and the nature of chemical bonds, which are crucial for predicting reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com For 4-(Pyrazin-2-yl)cyclohexan-1-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry and determine the ground-state electronic structure.

Key parameters that would be derived from DFT studies include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com For instance, in studies of other heterocyclic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the pyrazine (B50134) ring and the oxygen of the cyclohexanone (B45756) carbonyl group would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms would be areas of positive potential (electrophilic).

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability. This has been used to understand intramolecular interactions in similar heterocyclic systems.

A hypothetical table of DFT-calculated parameters for this compound is presented below:

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Ab initio methods, which are based on first principles without the use of empirical parameters, could also be applied to study this compound. mdpi.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) would provide a different level of theory for comparison with DFT results. While computationally more demanding, they can offer more accurate descriptions of electron correlation.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for preliminary calculations or for very large systems. mdpi.com Methods like AM1 or PM3 could be used for an initial exploration of the potential energy surface of this compound.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This would lead to the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The global minimum on the PES corresponds to the most stable conformation. For substituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid steric hindrance. DFT calculations would be the method of choice for accurately determining the relative energies of the different conformers.

A hypothetical conformational analysis data table is shown below:

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Chair | 180 | 0.00 | 98.5 |

| Axial-Chair | 60 | 2.5 | 1.5 |

| Twist-Boat | N/A | 5.5 | <0.1 |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict various spectra.

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies, it is possible to simulate the infrared and Raman spectra. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes. For instance, the characteristic C=O stretching frequency of the cyclohexanone ring and the various C-H and C-N vibrations of the pyrazine ring could be precisely assigned. researchgate.netresearchgate.net

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predictions are highly useful for confirming the structure of the molecule and assigning the peaks in experimental NMR spectra. mdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net This would provide insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

A hypothetical comparison of calculated and experimental vibrational frequencies is presented below:

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1715 | 1710 | Carbonyl stretch |

| ν(C-N) | 1340 | 1335 | Pyrazine C-N stretch |

| δ(C-H) | 1450 | 1448 | Cyclohexane (B81311) C-H bend |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be a powerful tool to investigate the potential synthesis and reactivity of this compound. By modeling reaction pathways, it is possible to understand the mechanism of a reaction and identify the transition states.

For example, the synthesis of this compound could involve a nucleophilic substitution reaction. DFT calculations could be used to model the reaction profile, calculating the energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, would determine the reaction rate. The geometry of the transition state would provide a snapshot of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules. By simulating the motion of the atoms over time, MD can be used to study:

Conformational Dynamics: MD simulations can explore the different conformations of the molecule and the transitions between them, providing a more dynamic picture than static conformational analysis.

Solvation Effects: By including solvent molecules in the simulation, it is possible to study how the solvent affects the structure and dynamics of the compound.

Intermolecular Interactions: MD simulations can be used to study how molecules of this compound interact with each other in the solid or liquid state. This is crucial for understanding crystal packing and bulk properties. For pyrazine-containing compounds, hydrogen bonding and π-π stacking are known to be important intermolecular interactions.

Conclusion and Future Perspectives in the Research of 4 Pyrazin 2 Yl Cyclohexan 1 One

Summary of Synthetic Advancements and Fundamental Insights

The synthesis of pyrazine (B50134) derivatives is a well-trodden path in organic chemistry, with numerous established methods. slideshare.net These often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govyoutube.com For instance, the reaction of an appropriate diamine with a diketone is a foundational strategy. nih.gov Another common approach is the self-condensation of α-amino ketones, which can be formed in situ, followed by oxidation to yield the aromatic pyrazine ring. youtube.com

Fundamental insights into the reactivity of pyrazines indicate they are less basic than pyridine (B92270) but can undergo electrophilic substitution at the nitrogen atoms. slideshare.net The pyrazine ring is also a key component in many biologically active natural products and synthetic molecules. nih.gov

On the other hand, the chemistry of cyclohexanone (B45756) is dominated by its ketone functionality, which allows for a plethora of reactions such as enolate formation, aldol (B89426) condensations, and various nucleophilic additions. The derivatization of cyclohexanone is a standard procedure in many organic synthesis laboratories. nih.gov

Identification of Unexplored Synthetic Avenues and Methodological Challenges

While general methods for pyrazine synthesis exist, the specific construction of 4-(pyrazin-2-yl)cyclohexan-1-one presents unique challenges. A key retrosynthetic disconnection would involve the formation of the bond between the pyrazine and cyclohexane (B81311) rings. This could be approached through cross-coupling reactions, for example, by coupling a halogenated pyrazine with a suitable organometallic cyclohexanone derivative. Modern catalytic methods, such as Suzuki or Stille couplings, could be explored for this purpose.

Another avenue would be to construct the pyrazine ring onto a pre-existing cyclohexanone scaffold. This might involve the challenging selective functionalization of the cyclohexanone ring at the 4-position to introduce the necessary precursors for pyrazine ring formation.

Methodological challenges include ensuring the stability of the cyclohexanone moiety under the conditions required for pyrazine synthesis, which can sometimes involve harsh reagents or high temperatures. The regioselectivity of reactions on the pyrazine ring once attached to the cyclohexanone is another area requiring careful consideration.

Opportunities for Novel Chemical Transformations and Derivatization

The bifunctional nature of this compound opens up a vast landscape for novel chemical transformations and derivatization. The ketone group is a prime site for a variety of reactions:

Reductive Amination: To introduce diverse amine functionalities, potentially leading to compounds with interesting pharmacological profiles.

Wittig Reaction: To introduce exocyclic double bonds, which can be further functionalized.

Aldol Condensation: To build more complex molecular architectures by forming new carbon-carbon bonds.

Formation of Heterocyclic Adducts: The ketone can be a precursor for the synthesis of spirocyclic compounds or other fused heterocyclic systems. mdpi.com

The pyrazine ring also offers opportunities for derivatization. While electrophilic substitution on the carbon atoms of the pyrazine ring can be challenging due to its electron-deficient nature, nucleophilic aromatic substitution of a pre-installed leaving group (like a halogen) is a viable strategy. mdpi.com Furthermore, the nitrogen atoms can be quaternized or oxidized to N-oxides, which can alter the electronic properties of the ring and enable different reaction pathways.

Broader Scientific Implications in Organic Synthesis and Heterocyclic Chemistry

The study of this compound and its derivatives has broader implications for both organic synthesis and heterocyclic chemistry. The development of efficient synthetic routes to this and related structures contributes to the toolbox of synthetic chemists, particularly in the area of constructing complex molecules containing both aromatic and non-aromatic rings.

In heterocyclic chemistry, this compound serves as an excellent platform to study the interplay of electronic effects between a heteroaromatic ring and a carbocyclic ketone. Understanding how the pyrazine moiety influences the reactivity of the cyclohexanone, and vice versa, can provide valuable insights into the fundamental principles of chemical reactivity.

The pyrazine nucleus is a well-known pharmacophore found in numerous drugs. Therefore, derivatives of this compound could be of significant interest in medicinal chemistry and drug discovery programs, potentially leading to the identification of new therapeutic agents. mdpi.comnih.gov The exploration of such hybrid molecules could unveil novel biological activities and contribute to the development of next-generation pharmaceuticals.

常见问题

Q. What are the common synthetic routes for preparing 4-(Pyrazin-2-yl)cyclohexan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of a cyclohexanone core followed by coupling with pyrazine derivatives. For example, condensation reactions under basic conditions (e.g., aqueous KOH in methanol) are used to introduce aromatic substituents . Optimization includes adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts. Computational tools like SHELX or OLEX2 can aid in verifying structural outcomes .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key methods include:

- NMR : 1H/13C NMR to confirm regiochemistry and purity.

- X-ray crystallography : SHELXL or OLEX2 for resolving crystal structures, particularly for analyzing hydrogen bonding or protonation states in salts .

- HRMS : High-resolution mass spectrometry for molecular weight validation .

- FT-IR : To identify carbonyl (C=O) and aromatic stretching frequencies.

Q. How does the pyrazine moiety influence the compound’s reactivity in further derivatization?

The pyrazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, pyrazine-containing analogs have been functionalized via alkylation or arylation under palladium catalysis . Steric hindrance from the cyclohexanone ring may require tailored reaction conditions (e.g., higher temperatures or excess reagents).

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Docking studies : To assess binding affinity with target proteins (e.g., estrogen receptors or microbial enzymes) .

- QSAR modeling : Leverage structural descriptors (logP, polar surface area) to correlate substituent effects with activity .

- Molecular dynamics simulations : Evaluate stability of ligand-receptor complexes under physiological conditions .

Q. How do protonation states and hydrogen-bonding patterns impact the compound’s crystallographic behavior?

In salts or solvates, protonation at pyrazine nitrogen alters intermolecular interactions. For example, N–H⋯Br− or O–H⋯N hydrogen bonds in hydrobromide salts create 3D networks or zigzag chains, affecting solubility and stability . Synchrotron radiation or neutron diffraction can resolve proton positions in ambiguous cases.

Q. What strategies mitigate low yields in multi-step syntheses of pyrazine-cyclohexanone hybrids?

- Intermediate purification : Flash chromatography or recrystallization to remove side products early .

- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclocondensation) .

- Catalyst screening : Transition-metal catalysts (Pd, Cu) for efficient cross-couplings .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs?

- Chiral HPLC or SFC : For separation and quantification of enantiomers.

- Chiral auxiliaries : Use Evans’ oxazolidinones or Sharpless ligands to control stereochemistry .

- X-ray crystallography : Absolute configuration assignment via Flack parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

Q. What experimental and computational tools resolve ambiguities in reaction mechanisms (e.g., radical vs. ionic pathways)?

- Isotopic labeling : Track atom migration via 2H/13C labeling .

- EPR spectroscopy : Detect radical intermediates in real-time .

- DFT calculations : Map energy profiles for proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。